Methyl prednisolone-16alpha-carboxylate

Topical anti-inflammatory potency Croton oil ear edema Antedrug efficacy

Conventional glucocorticoids cause systemic toxicity at therapeutic doses, limiting chronic topical or intra-articular use. Methyl prednisolone-16α-carboxylate (P16CM) resolves this via its antedrug design - the metabolically labile 16α-carboxylate group ensures predictable systemic inactivation to inactive 16-carboxylic acid. • 14-fold higher topical potency vs prednisolone in croton oil ear edema model • Only 33% thymic involution at anti-inflammatory ID50 vs 47% for prednisolone • Minimal HPA axis suppression at equiactive doses • ≥95% purity reference standard; request quote for bulk quantities.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
CAS No. 111802-47-2
Cat. No. B048181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl prednisolone-16alpha-carboxylate
CAS111802-47-2
Synonyms6-methoxycarbonyl prednisolone
6-methoxycarbonylprednisolone
methyl 11 beta,17 alpha,21-trihydroxy-1,4-pregnadiene-3,20-dione-16-carboxylic acid
methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate
MTDPDC
TDPDC
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16-,17-,19+,21-,22-,23-/m0/s1
InChIKeySNIXVWCOGOOOGH-UAHQIDPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Prednisolone-16alpha-carboxylate: Identity and Comparator Context


Methyl prednisolone-16alpha-carboxylate (CAS 111802-47-2), also designated methyl 11β,17α,21-trihydroxy-3,20-dioxopregna-1,4-diene-16α-carboxylate or P16CM, is a 16α-substituted prednisolone derivative [1]. This compound retains the intact 17α,21-dihydroxy-20-oxo (ketol) side chain of prednisolone while introducing a methoxycarbonyl group at the C-16α position . It is characterized by the molecular formula C23H30O7 and a molecular weight of 418.487 g/mol [2]. Its core identity as an 'antedrug' — a locally active agent designed to undergo predictable metabolic inactivation upon systemic absorption — fundamentally distinguishes it from conventional systemic glucocorticoids such as prednisolone, methylprednisolone, and dexamethasone [3].

Methyl Prednisolone-16alpha-carboxylate: Why Substitution Fails


Procuring prednisolone or methylprednisolone as a direct substitute for methyl prednisolone-16alpha-carboxylate introduces critical scientific and functional incompatibilities that invalidate studies predicated on the antedrug concept. P16CM is intentionally designed with a metabolically labile 16α-carboxylate group that confers predictable biotransformation to inactive 16-carboxylic acids upon systemic entry, a characteristic wholly absent in its parent glucocorticoids [1]. Quantitatively, prednisolone exhibits severe systemic liabilities — at equiactive anti-inflammatory doses in the cotton pellet granuloma model, prednisolone causes 47% thymic involution, whereas P16CM produces only 33% thymic involution and its 17-deoxy analogue shows no thymolytic activity whatsoever . Furthermore, prednisolone significantly depresses plasma corticosterone and ACTH levels, whereas P16CM exerts minimal to no suppression of the hypothalamic-pituitary-adrenal (HPA) axis [2]. Generic substitution therefore compromises both the 'locally active, systemically inactive' pharmacological profile and the experimental validity of any study whose rationale depends on minimized systemic corticosteroid exposure [1].

Methyl Prednisolone-16alpha-carboxylate: Quantitative Differentiation


Topical Anti-inflammatory Potency vs. Prednisolone

In the acute croton oil-induced ear edema bioassay in rats, methyl prednisolone-16alpha-carboxylate (P16CM) demonstrated 14-fold greater topical anti-inflammatory potency compared to its parent compound prednisolone [1]. This substantial potency increase at the local application site enables effective anti-inflammatory action at lower applied doses, a critical advantage for topical formulation development.

Topical anti-inflammatory potency Croton oil ear edema Antedrug efficacy

Local Anti-inflammatory Activity vs. Prednisolone

In the cotton pellet granuloma bioassay — a standard model for evaluating local anti-inflammatory activity relevant to subcutaneous or intra-articular depot formulations — P16CM exhibited 5.5 times greater local activity than prednisolone [1]. This represents a direct head-to-head comparison under identical experimental conditions, confirming that the 16α-methoxycarbonyl modification substantially amplifies local efficacy irrespective of the specific inflammatory model employed.

Granuloma inhibition Local anti-inflammatory Cotton pellet assay

Reduced Thymolytic Activity vs. Prednisolone

At equiactive anti-inflammatory doses in the cotton pellet granuloma assay (ID50), P16CM produced 33% thymic involution compared to 47% for prednisolone . Furthermore, the 17-deoxy analogue of P16CM was completely devoid of thymolytic activity at its equiactive dose . Thymic involution is a well-established marker of systemic glucocorticoid-mediated immunosuppression and catabolic toxicity; the reduced thymolytic effect of P16CM relative to prednisolone quantitatively confirms its improved systemic safety profile.

Thymolytic activity Systemic immunosuppression Adverse effect profile

Minimal HPA Axis Suppression vs. Prednisolone

At its ID50 dose for granuloma formation in the cotton pellet assay, P16CM did not depress plasma corticosterone levels or significantly alter adrenal weights, in stark contrast to prednisolone which produces significant HPA axis suppression [1]. This differential effect on the HPA axis is a direct functional consequence of the antedrug design, wherein the compound undergoes predictable biotransformation to inactive 16-carboxylic acid metabolites upon entering systemic circulation [2]. The absence of corticosterone suppression is a definitive biomarker confirming minimal systemic glucocorticoid exposure following local administration.

HPA axis suppression Plasma corticosterone Systemic safety

Predicted Glucocorticoid Receptor Binding vs. Prednisolone

Direct, head-to-head glucocorticoid receptor (GR) binding affinity data for methyl prednisolone-16alpha-carboxylate (P16CM) versus prednisolone are not identified in the available primary literature. However, class-level inference from structurally related methyl 16-prednisolone carboxylate derivatives indicates that the intact 21-OH function in P16CM is critical for maintaining receptor binding affinity [1]. Studies on 21-thioalkylether derivatives of methyl 16-prednisolone carboxylates demonstrate that replacement of the 21-OH group substantially reduces GR binding affinity compared to prednisolone, whereas the base methyl 16-prednisolone carboxylate scaffold with an intact 21-OH group is predicted to retain higher affinity [1]. This SAR principle underscores that the 21-OH function — preserved in P16CM — is essential for optimal receptor engagement.

Glucocorticoid receptor binding Structure-activity relationship Receptor affinity

Methyl Prednisolone-16alpha-carboxylate: High-Value Applications


Topical Dermatological Formulation Development

P16CM's 14-fold higher topical anti-inflammatory potency relative to prednisolone in the croton oil ear edema model [1] makes it a superior candidate for developing topical creams, ointments, or gels targeting inflammatory dermatoses such as atopic dermatitis, contact dermatitis, and psoriasis. The antedrug design ensures that any compound absorbed into systemic circulation undergoes predictable inactivation, minimizing HPA axis suppression and thymolytic effects [2]. Formulation scientists can leverage this high local-to-systemic activity ratio to achieve therapeutic efficacy at lower applied doses, potentially reducing local irritation and improving patient adherence.

Intra-articular Depot Formulation Development

The 5.5-fold superior local anti-inflammatory activity of P16CM over prednisolone in the cotton pellet granuloma assay [1] — a model highly relevant to subcutaneous and intra-articular depot performance — positions this compound as a compelling candidate for injectable sustained-release formulations targeting rheumatoid arthritis or osteoarthritis flares. Unlike conventional intra-articular corticosteroids such as methylprednisolone acetate or triamcinolone acetonide, which can produce measurable systemic absorption and HPA axis suppression, P16CM's antedrug design provides a built-in safety mechanism that inactivates the compound upon escape from the joint space [2]. This profile is particularly valuable for patients requiring repeated injections over extended periods.

Inhaled Corticosteroid Formulation Research

The antedrug principle exemplified by P16CM — robust local anti-inflammatory efficacy coupled with predictable metabolic inactivation upon systemic absorption — is directly applicable to inhaled corticosteroid development for asthma and COPD. The demonstrated minimal HPA axis suppression and reduced thymolytic activity at equiactive anti-inflammatory doses [2] suggest that pulmonary administration of P16CM could deliver potent airway anti-inflammatory effects while minimizing the well-documented systemic adverse effects associated with conventional inhaled corticosteroids, including growth velocity reduction in pediatric populations and adrenal suppression. This application scenario is supported by the broader antedrug literature identifying 16α-carboxylate prednisolone derivatives as lead candidates for safer inhaled therapies.

Ophthalmic Anti-inflammatory Formulation Development

Topical ophthalmic corticosteroids are limited by both local adverse effects (elevated intraocular pressure, cataract formation) and systemic absorption via nasolacrimal drainage. P16CM's combination of high local potency — 14-fold greater than prednisolone in topical bioassays [1] — and antedrug-mediated systemic inactivation [2] makes it a strategically attractive candidate for ophthalmic suspension or emulsion development targeting uveitis, allergic conjunctivitis, or post-surgical inflammation. The compound's predicted metabolic fate to inactive 16-carboxylic acid upon entering the systemic circulation from the nasal mucosa may reduce the risk of HPA axis suppression and other systemic corticosteroid toxicities associated with conventional ophthalmic steroids such as prednisolone acetate or dexamethasone.

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